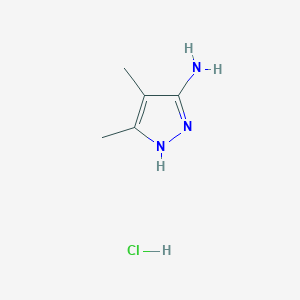

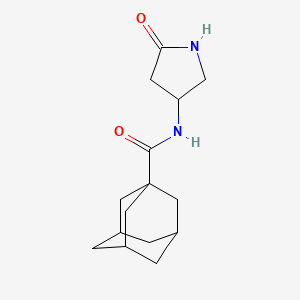

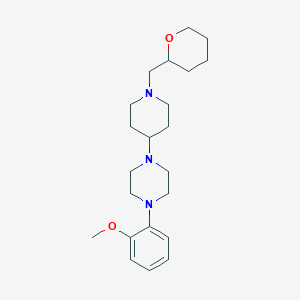

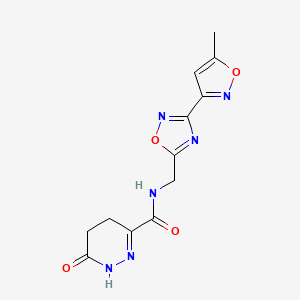

![molecular formula C14H14N4O3S2 B2531140 2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide CAS No. 950471-00-8](/img/structure/B2531140.png)

2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

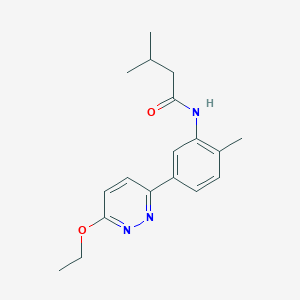

The compound 2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide is a heterocyclic compound that appears to be structurally related to the class of pyrimido[1,2-c][1,3]benzothiazin-6-imines, which have been studied for their virucidal activity against various viruses. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural similarities it shares with the compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds, such as the pyrimido[1,2-c][1,3]benzothiazin-6-imines, involves facile synthetic approaches that allow for the optimization of different parts of the molecule, including the central 1,3-thiazin-2-imine core and the benzene part . The synthesis process is crucial for creating derivatives with potential biological activities, and it is likely that a similar approach could be used for the synthesis of 2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide.

Molecular Structure Analysis

The molecular structure of related compounds plays a significant role in their biological activity. For instance, the replacement of the 6-6-6 pyrimido[1,2-c][1,3]benzothiazin-6-imine framework with 5-6-6 or 6-6-5 derivatives resulted in a significant loss of anti-HIV activity . This suggests that the specific arrangement and size of the rings in the molecular structure are critical for the compound's efficacy.

Chemical Reactions Analysis

The chemical reactions involving these compounds are not explicitly detailed in the provided papers. However, the introduction of hydrophobic groups at specific positions has been shown to improve the potency of these compounds against HIV . This indicates that certain chemical modifications can enhance the biological activity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the papers do suggest that the variability of substituents, particularly on the acetamide moiety, can influence the binding affinity to receptors such as the Peripheral Benzodiazepine Receptor (PBR) . This implies that the physical and chemical properties of substituents can be critical for the biological function of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

New heterocycles, including thiadiazole and benzothiazin derivatives, have been synthesized and assessed for various biological activities. For example, compounds incorporating thiadiazole moieties were synthesized and tested as insecticidal agents against the cotton leafworm, showcasing the potential of benzothiazin derivatives in agricultural applications (Fadda et al., 2017). Additionally, benzothiazole derivatives have been explored for their antimicrobial properties, indicating a broad spectrum of biological activity and potential for developing new antimicrobial agents (Hossan et al., 2012).

Anti-HIV Activity

Structure-activity relationship studies of pyrimido[1,2-c][1,3]benzothiazin derivatives have led to the development of potent anti-HIV agents. Modifying accessory groups on the pyrimido[1,2-c][1,3]benzothiazin core structure resulted in compounds with enhanced anti-HIV activity, demonstrating the therapeutic potential of benzothiazin derivatives in antiretroviral therapy (Mizuhara et al., 2012).

Antitumor and Anti-inflammatory Activities

Benzothiazin derivatives have been synthesized and evaluated for their antitumor and anti-inflammatory properties. Some compounds exhibited promising inhibitory effects on tumor cell lines, suggesting their potential in cancer therapy. Furthermore, novel benzodifuranyl and thiazolopyrimidines derived from natural compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the versatility of benzothiazin derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antioxidant Properties

The exploration of benzothiazin derivatives for their antioxidant capabilities has led to the synthesis of compounds with notable radical scavenging activity. This research opens avenues for using benzothiazin derivatives in oxidative stress-related disorders and the development of new antioxidants (Ahmad et al., 2012).

Eigenschaften

IUPAC Name |

2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S2/c1-2-18-10-6-4-3-5-9(10)13-11(23(18,20)21)7-16-14(17-13)22-8-12(15)19/h3-7H,2,8H2,1H3,(H2,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIDKJUQMWLVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)